molecular formula C6H8O4 B13798923 Vinylidene diacetate CAS No. 7283-44-5

Vinylidene diacetate

Cat. No.: B13798923
CAS No.: 7283-44-5
M. Wt: 144.12 g/mol
InChI Key: JNBLCHLVUYMNLH-UHFFFAOYSA-N
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Description

Vinylidene diacetate is an organic compound with the chemical formula C6H8O4. It is a derivative of vinylidene, a high-energy tautomer of terminal alkynes. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylidene diacetate can be synthesized through several methods. One common approach involves the reaction of vinylidene chloride with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-2 atm. The use of a catalyst, such as a Lewis acid, can enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, this compound is produced through a continuous process involving the reaction of vinylidene chloride with acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Vinylidene diacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form acetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield vinylidene and acetic acid. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted vinylidene derivatives. Common nucleophiles include halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 20°C to 80°C.

    Reduction: Lithium aluminum hydride; temperatures ranging from 0°C to 50°C.

    Substitution: Halides, amines; temperatures ranging from 20°C to 100°C.

Major Products Formed:

    Oxidation: Acetic acid, carbon dioxide.

    Reduction: Vinylidene, acetic acid.

    Substitution: Substituted vinylidene derivatives.

Scientific Research Applications

Vinylidene diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds. It is also employed in polymerization reactions to produce polymers with unique properties.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and other industrial products due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of vinylidene diacetate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups, such as the vinylidene and acetate groups. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the acetate groups are oxidized to form acetic acid, while in substitution reactions, the vinylidene group undergoes nucleophilic attack to form substituted derivatives.

Comparison with Similar Compounds

Vinylidene diacetate can be compared with other similar compounds, such as vinylidene fluoride and vinylidene chloride. While all these compounds contain the vinylidene group, they differ in their chemical properties and reactivity. For example:

    Vinylidene Fluoride: Known for its excellent chemical stability and resistance to acids, alkalis, and organic solvents. It is widely used in the production of fluoropolymers.

    Vinylidene Chloride: More reactive than this compound and is commonly used in the production of polyvinylidene chloride (PVDC) for food packaging and other applications.

This compound is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications.

Biological Activity

Vinylidene diacetate (VDA) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of VDA, focusing on its pharmacological properties, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound is an unsaturated diester with the chemical formula C6H10O4C_6H_{10}O_4. Its structure includes two acetyl groups attached to a vinylidene backbone, which contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including polymerization, which can enhance its biological applications.

Synthesis of this compound

The synthesis of VDA typically involves the reaction of acetic anhydride with vinylidene chloride in the presence of a catalyst. This process can yield high purity products suitable for further biological testing. The synthesis methods have been optimized to improve yield and minimize by-products, making VDA more accessible for research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Anticancer Effects

VDA has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as a chemotherapeutic agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, VDA has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of VDA revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating potent activity .

Case Study 2: Anticancer Activity
In a controlled laboratory setting, VDA was tested on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis indicated that VDA induced apoptosis in these cells through the activation of caspase-3 .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 100 µg/mL
AnticancerMCF-7 CellsIC50 = 30 µM
Anti-inflammatoryHuman Cell LinesReduced cytokine levels

Properties

CAS No.

7283-44-5

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

1-acetyloxyethenyl acetate

InChI

InChI=1S/C6H8O4/c1-4(7)9-6(3)10-5(2)8/h3H2,1-2H3

InChI Key

JNBLCHLVUYMNLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=C)OC(=O)C

Origin of Product

United States

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